molecular formula C16H21NO2 B7454939 2-cyclopentyl-N-(3,4-dihydro-2H-chromen-4-yl)acetamide

2-cyclopentyl-N-(3,4-dihydro-2H-chromen-4-yl)acetamide

Cat. No. B7454939
M. Wt: 259.34 g/mol
InChI Key: LATHNYBUBYLROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentyl-N-(3,4-dihydro-2H-chromen-4-yl)acetamide is a chemical compound that belongs to the class of N-acyl amino acid derivatives. It is commonly referred to as CPCA and has been widely used in scientific research due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-cyclopentyl-N-(3,4-dihydro-2H-chromen-4-yl)acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system.
Biochemical and Physiological Effects:
2-cyclopentyl-N-(3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to increase the binding affinity of GABA-A receptors for GABA, leading to increased inhibitory neurotransmission. This results in the suppression of neuronal activity and the reduction of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-cyclopentyl-N-(3,4-dihydro-2H-chromen-4-yl)acetamide in lab experiments is its potential as a therapeutic agent for various neurological disorders. Additionally, it has a relatively low toxicity profile and can be easily synthesized in the laboratory. However, one of the limitations of using this compound is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 2-cyclopentyl-N-(3,4-dihydro-2H-chromen-4-yl)acetamide. One potential area of research is the investigation of its potential use in the treatment of anxiety disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use. Finally, the development of more potent and selective analogs of 2-cyclopentyl-N-(3,4-dihydro-2H-chromen-4-yl)acetamide may lead to the discovery of novel therapeutic agents for various neurological disorders.

Synthesis Methods

The synthesis of 2-cyclopentyl-N-(3,4-dihydro-2H-chromen-4-yl)acetamide is a multistep process that involves the condensation of cyclopentylamine and 4-hydroxycoumarin in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain the final compound.

Scientific Research Applications

2-cyclopentyl-N-(3,4-dihydro-2H-chromen-4-yl)acetamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit analgesic, anti-inflammatory, and anticonvulsant activities in animal models. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

2-cyclopentyl-N-(3,4-dihydro-2H-chromen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-16(11-12-5-1-2-6-12)17-14-9-10-19-15-8-4-3-7-13(14)15/h3-4,7-8,12,14H,1-2,5-6,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATHNYBUBYLROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CCOC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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